Probucol

Übersicht

Beschreibung

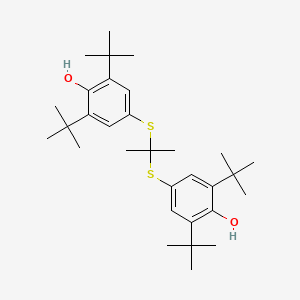

Probucol, known chemically as 4,4’-[Propane-2,2-diylbis(thio)]bis(2,6-di-tert-butylphenol), is a lipid-lowering agent initially developed for the treatment of coronary artery disease . It was originally used as an industrial antioxidant to extend the longevity of tires . This compound lowers cholesterol levels by increasing the rate of low-density lipoprotein catabolism and inhibiting cholesterol synthesis and absorption .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Probucol kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 2,6-Di-tert-butylphenol mit Schwefel und Aceton beinhaltet . Die Reaktionsbedingungen beinhalten typischerweise das Erhitzen der Reaktanten in Gegenwart eines Katalysators, um die Bildung des gewünschten Produkts zu erleichtern.

Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound häufig mit Lösungsmitteleindampfungsverfahren hergestellt, um seine Bioverfügbarkeit zu verbessern . Techniken wie kryogenes Mahlen und feste Dispersion in Polymeren wie Eudragit E PO wurden eingesetzt, um die Auflösung und Absorption von this compound zu verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Probucol durchläuft verschiedene chemische Reaktionen, darunter Oxidation und Reduktion. Es ist ein starkes Antioxidans, das die Oxidation von Cholesterin in Low-Density-Lipoproteinen hemmt und so die Bildung von arteriosklerotischen Plaques verlangsamt .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, sind Schwefel und Aceton für seine Synthese . Die Reaktionsbedingungen beinhalten häufig das Erhitzen und die Verwendung von Katalysatoren, um die gewünschten chemischen Umwandlungen zu ermöglichen.

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das bei der Synthese von this compound gebildet wird, ist 4,4’-[Propan-2,2-diylbis(thio)]bis(2,6-di-tert-butylphenol), das die aktive Verbindung ist, die in medizinischen und industriellen Anwendungen verwendet wird .

Wissenschaftliche Forschungsanwendungen

Probucol wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen in verschiedenen Bereichen untersucht:

Chemie: Die antioxidativen Eigenschaften von this compound machen es wertvoll, um oxidative Schäden in verschiedenen chemischen Prozessen zu verhindern .

Biologie: In der biologischen Forschung wurde this compound auf seine Fähigkeit untersucht, die Oxidation von Cholesterin zu hemmen und sein Potenzial zur Behandlung von Erkrankungen im Zusammenhang mit oxidativem Stress .

Medizin: This compound hat sich als vielversprechend für die Behandlung neurodegenerativer Erkrankungen wie Alzheimer und Parkinson gezeigt, da es antioxidative und entzündungshemmende Eigenschaften besitzt . Es wurde auch auf sein Potenzial untersucht, nicht-alkoholische Fettlebererkrankungen zu behandeln .

Industrie: Die ursprüngliche Verwendung von this compound als industrieller Antioxidans unterstreicht seine Bedeutung bei der Verlängerung der Lebensdauer von Materialien wie Reifen .

5. Wirkmechanismus

This compound senkt das Serumcholesterin, indem es die fraktionelle Rate des Katabolismus von Low-Density-Lipoproteinen im letzten Stoffwechselweg zur Ausscheidung von Cholesterin aus dem Körper erhöht . Es hemmt auch die ersten Stadien der Cholesterinsynthese und -aufnahme . Die antioxidativen Eigenschaften von this compound hemmen die Oxidation von Cholesterin in Low-Density-Lipoproteinen und verhindern so die Bildung arteriosklerotischer Plaques . Zusätzlich wurde gezeigt, dass this compound den durch den ATP-bindenden Kassettentransporter A1 vermittelten zellulären Lipidaustritt hemmt .

Ähnliche Verbindungen:

- Bisphenabid

- Bisbid

- Biphenabid

Vergleich: This compound ist unter seinen Analoga einzigartig aufgrund seiner Doppelfunktion als Lipidsenker und starkes Antioxidans . Während andere Verbindungen ähnliche lipidsenkende Eigenschaften aufweisen, unterscheidet sich this compound durch seine Fähigkeit, die Oxidation von Cholesterin zu hemmen, und seine potenziellen therapeutischen Anwendungen bei neurodegenerativen Erkrankungen .

Wirkmechanismus

Probucol lowers serum cholesterol by increasing the fractional rate of low-density lipoprotein catabolism in the final metabolic pathway for cholesterol elimination from the body . It also inhibits the initial stages of cholesterol synthesis and absorption . This compound’s antioxidative properties inhibit the oxidation of cholesterol in low-density lipoproteins, thereby preventing the formation of atherosclerotic plaques . Additionally, this compound has been shown to inhibit ATP-binding cassette transporter A1-mediated cellular lipid efflux .

Vergleich Mit ähnlichen Verbindungen

- Bisphenabid

- Bisbid

- Biphenabid

Comparison: Probucol is unique among its analogues due to its dual function as a lipid-lowering agent and a powerful antioxidant . While other compounds may share similar lipid-lowering properties, this compound’s ability to inhibit the oxidation of cholesterol and its potential therapeutic applications in neurodegenerative diseases set it apart .

Biologische Aktivität

Probucol is a lipid-lowering agent that has been utilized primarily for its cholesterol-lowering properties. However, emerging research has highlighted its diverse biological activities beyond lipid management, particularly in neuroprotection and cardiovascular health. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound's biological activity can be attributed to several mechanisms:

-

Antioxidant Properties :

- This compound acts as a potent antioxidant by quenching reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase .

- It stimulates the Nrf2/Keap1 pathway, promoting the expression of genes involved in the antioxidant response, thereby protecting cells from oxidative stress .

- Anti-inflammatory Effects :

-

Neuroprotection :

- This compound has demonstrated protective effects on neuronal cells by modulating apoptosis-related proteins. In animal models, it upregulates anti-apoptotic proteins (e.g., Bcl-2) while downregulating pro-apoptotic proteins (e.g., Bax) in response to oxidative stress .

- Studies indicate that this compound enhances neuroplasticity and cognitive function by improving synaptic integrity and promoting neuronal survival in models of aging and injury .

-

Cardiovascular Benefits :

- Clinical studies have shown that this compound reduces the incidence of cardiovascular events in patients with familial hypercholesterolemia (FH) by stabilizing atherosclerotic plaques and lowering LDL cholesterol levels .

- Long-term treatment with this compound has been associated with reduced rates of restenosis after interventions like angioplasty .

Table 1: Summary of Key Studies on this compound

Case Studies

- Neurodegeneration :

- Alzheimer's Disease :

- Cardiovascular Health :

Eigenschaften

IUPAC Name |

2,6-ditert-butyl-4-[2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylpropan-2-ylsulfanyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48O2S2/c1-27(2,3)21-15-19(16-22(25(21)32)28(4,5)6)34-31(13,14)35-20-17-23(29(7,8)9)26(33)24(18-20)30(10,11)12/h15-18,32-33H,1-14H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYPMFJGVHOHGLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC(C)(C)SC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045440 | |

| Record name | Probucol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Probucol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015537 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.18e-05 g/L | |

| Record name | Probucol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015537 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Probucol lowers serum cholesterol by increasing the fractional rate of low-density lipoprotein (LDL) catabolism in the final metabolic pathway for cholesterol elimination from the body. This drug may also act to inhibit the initial stages of cholesterol synthesis and act to inhibit the absorption of cholesterol from the diet. Recent information suggests that probucol may inhibit the oxidation and tissue deposition of LDL cholesterol, thereby inhibiting atherogenesis. It appears to inhibits ABCA1-mediated cellular lipid efflux. | |

| Record name | Probucol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01599 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

23288-49-5 | |

| Record name | Probucol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23288-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Probucol [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023288495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Probucol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01599 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | probucol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | probucol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=652160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | probucol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86225 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Probucol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Probucol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.404 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROBUCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3CTH044XJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Probucol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015537 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

125 °C | |

| Record name | Probucol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01599 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Probucol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015537 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.